
(6S)-Tetrahydrobiopterin
Overview
Description
(6S)-Tetrahydrobiopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.
Mechanism of Action
Target of Action
The primary targets of (6S)-Tetrahydrobiopterin are Nitric oxide synthase oxygenase and Thymidylate synthase . Nitric oxide synthase oxygenase is found in Bacillus subtilis (strain 168) and Thymidylate synthase is found in Escherichia coli (strain K12) .
Mode of Action
It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .
Biochemical Pathways
It is likely that the compound influences multiple pathways due to its interaction with various targets .
Pharmacokinetics
The pharmacokinetics of this compound, specifically the Sodium salt (Na) and Calcium salt (Ca), have been studied. It was found that a single oral dose of this compound-Na caused higher AUC0–8 h and Cmax of plasma (6S)-5-Methyl-THF compared to folic acid .
Result of Action
It is likely that the compound influences various cellular processes due to its interaction with multiple targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and further to biopterin.
Reduction: It can be reduced back to its active form from dihydrobiopterin.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like thiols or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include dihydrobiopterin, biopterin, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6S)-Tetrahydrobiopterin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and enzyme mechanisms.
Biology: It is essential for the study of metabolic pathways involving aromatic amino acids.
Medicine: It is used in the treatment of conditions such as phenylketonuria and certain types of hyperphenylalaninemia.
Industry: It is employed in the production of pharmaceuticals and as a diagnostic reagent.
Comparison with Similar Compounds
Similar Compounds
Biopterin: The oxidized form of (6S)-Tetrahydrobiopterin.
Dihydrobiopterin: The partially reduced form.
Methyltetrahydrofolate: Another pteridine derivative involved in one-carbon metabolism.
Uniqueness
This compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids and its involvement in the synthesis of critical neurotransmitters. Unlike other pteridine derivatives, it is directly involved in the production of nitric oxide, making it essential for cardiovascular health.
Properties
IUPAC Name |
(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-FKZODXBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860778 | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62961-57-3 | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-TETRAHYDROBIOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


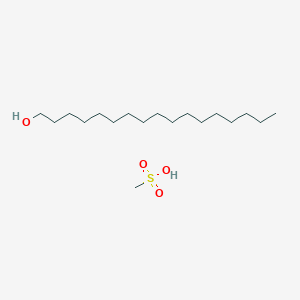
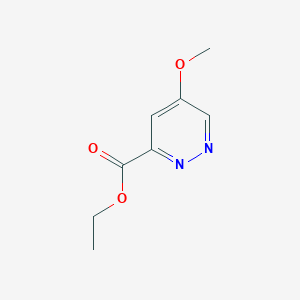

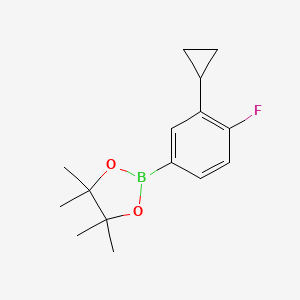
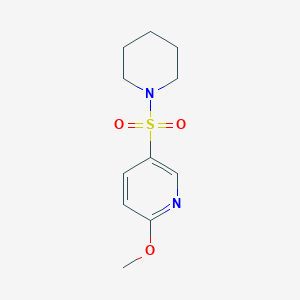
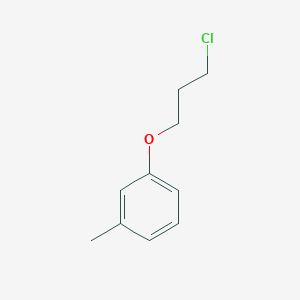
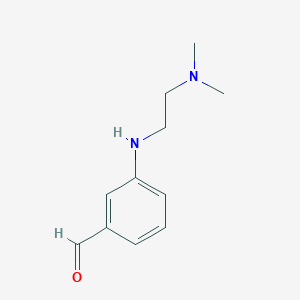
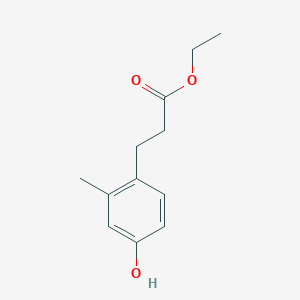
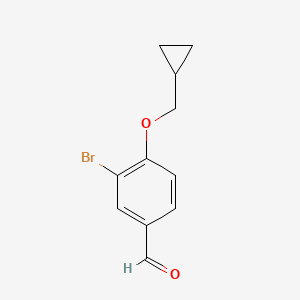
![1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B3147692.png)
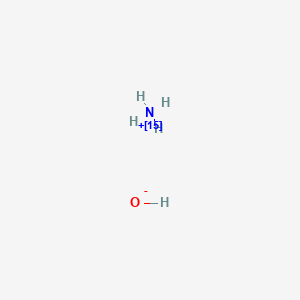
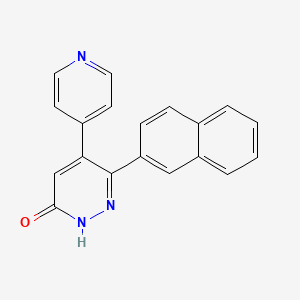

![7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)
